C15H23Cl4N3O3

Description

The compound with the molecular formula C15H23Cl4N3O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple functional groups, including chlorine atoms, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Properties

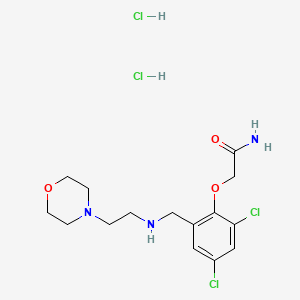

IUPAC Name |

2-[2,4-dichloro-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2N3O3.2ClH/c16-12-7-11(15(13(17)8-12)23-10-14(18)21)9-19-1-2-20-3-5-22-6-4-20;;/h7-8,19H,1-6,9-10H2,(H2,18,21);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEMMWATSVIMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=C(C(=CC(=C2)Cl)Cl)OCC(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H23Cl4N3O3 typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable amine with a chlorinated organic compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The intermediate products are then further reacted with other reagents to introduce additional functional groups, resulting in the final compound.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods to larger reactors. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to optimize the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

C15H23Cl4N3O3: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Scientific Research Applications

C15H23Cl4N3O3: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C15H23Cl4N3O3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

C15H23Cl4N3O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and functional groups, such as:

- C14H22Cl3N3O3

- C16H24Cl4N3O3

- C15H23Cl3N3O2

These compounds share some chemical properties with This compound , but differences in their molecular structures can lead to variations in reactivity, stability, and applications

Biological Activity

C15H23Cl4N3O3 is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 1,2,4-triazines with α-chloroacetic acid under specific conditions. Characterization techniques such as NMR and FTIR spectroscopy have been employed to confirm the structural integrity and purity of the synthesized compound. The molecular formula indicates the presence of multiple chlorine atoms, which may influence its biological interactions.

Antimicrobial Activity

A significant aspect of the biological evaluation of this compound is its antimicrobial properties. Studies have demonstrated varying degrees of antibacterial activity against different strains of bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| This compound | Escherichia coli (G-) | 15 | Moderate |

| Klebsiella pneumoniae (G-) | 12 | Moderate | |

| Staphylococcus aureus (G+) | 0 | No Activity | |

| Streptococcus mutans (G+) | 18 | Good Activity |

The compound exhibited moderate antibacterial activity against Escherichia coli and Klebsiella pneumoniae , while showing no activity against Staphylococcus aureus . Notably, it demonstrated good activity against Streptococcus mutans , suggesting its potential use in dental applications or as an oral antiseptic .

Antiproliferative Activity

In addition to its antibacterial properties, this compound has been evaluated for its antiproliferative effects on human cancer cell lines. Research indicates that this compound can inhibit cell viability in malignant melanoma cells.

Table 2: Antiproliferative Effects on Human Cell Lines

| Concentration (µM) | A375 Cell Viability (%) | BJ Fibroblast Viability (%) |

|---|---|---|

| 10 | 90 | 110 |

| 30 | 75 | 130 |

At a concentration of 30 µM, this compound reduced the viability of A375 melanoma cells to 75%, while increasing the viability of BJ fibroblast cells to 130%. This suggests a selective cytotoxic effect, where the compound may preferentially target cancer cells while promoting fibroblast health .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors associated with bacterial growth and cancer cell proliferation. The presence of chlorine atoms may enhance its binding affinity to these targets, leading to increased biological activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in both laboratory settings and preliminary clinical evaluations:

- Antimicrobial Efficacy : A study conducted on dental pathogens indicated that this compound significantly reduced bacterial counts in biofilms formed by oral pathogens.

- Cancer Treatment : In vitro studies demonstrated that treatment with this compound led to apoptosis in melanoma cells, as evidenced by increased caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.